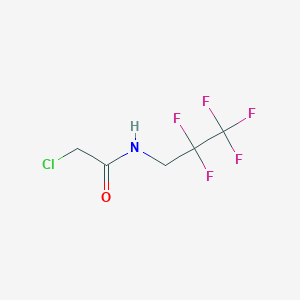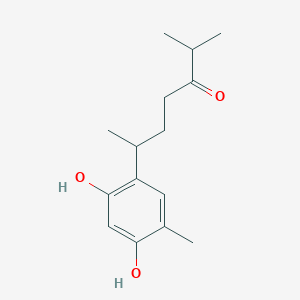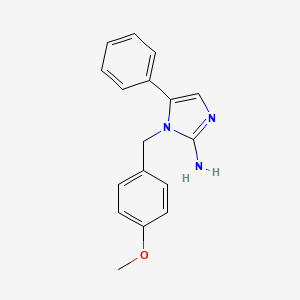![molecular formula C24H22N2O B14190846 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- CAS No. 866322-86-3](/img/structure/B14190846.png)
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- is a synthetic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrahydropyridoindoles, which are known for their diverse biological activities, including anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- typically involves the cyclization of Schiff bases. The general procedure includes the use of commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials. The reaction is based on Fischer indolization . The cyclization process can be facilitated by using complex bases of amides of group I of the periodic table (e.g., NaNH2, KNH2) and alcoholates (e.g., t-BuONa, t-BuOK) in inert proton-free diluents such as benzene, cyclohexane, toluene, xylene, and THF .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow chemistry, can be applied to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as IBX (o-iodoxybenzoic acid) at room temperature.
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can occur, especially at the phenoxy and phenylmethyl groups.
Common Reagents and Conditions
Oxidation: IBX in an inert solvent like dichloromethane.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- involves its interaction with molecular targets such as c-Met, a receptor tyrosine kinase. Molecular docking studies have shown that the compound binds to the active site of c-Met, inhibiting its activity and thereby reducing cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Used in alkaloid synthesis and studies on neurodegenerative diseases.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole derivatives: Act as estrogen receptor modulators for cancer treatment.
Uniqueness
1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenoxy and phenylmethyl groups enhances its antiproliferative properties, making it a promising candidate for further development as an anti-cancer agent .
Propriétés
Numéro CAS |
866322-86-3 |
|---|---|
Formule moléculaire |
C24H22N2O |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-benzyl-8-phenoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole |
InChI |
InChI=1S/C24H22N2O/c1-3-7-18(8-4-1)16-26-14-13-24-22(17-26)21-15-20(11-12-23(21)25-24)27-19-9-5-2-6-10-19/h1-12,15,25H,13-14,16-17H2 |
Clé InChI |
BUBWCRATXPPFPJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1NC3=C2C=C(C=C3)OC4=CC=CC=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(2-Fluoroethoxy)ethyl]-2-nitro-1H-imidazole](/img/structure/B14190779.png)
![Bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-diphenylstannane](/img/structure/B14190786.png)
![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)
![2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile](/img/structure/B14190804.png)

![2-[(E)-C-butyl-N-hydroxycarbonimidoyl]-5-ethoxyphenol](/img/structure/B14190819.png)

![2-Methyl-2-[(prop-2-en-1-yl)amino]-1-(pyrrolidin-1-yl)pent-4-en-1-one](/img/structure/B14190832.png)

![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)


